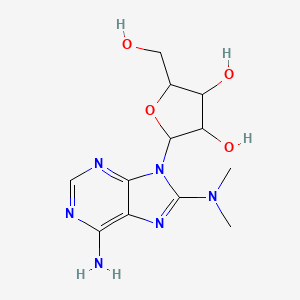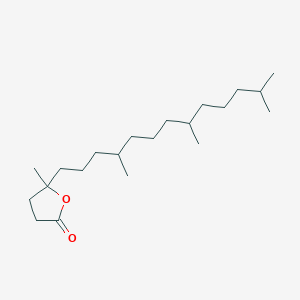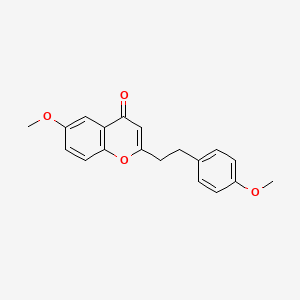
3-Oxopregnane-21-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopregnane-21-nitrile is a chemical compound belonging to the class of pregnane derivatives It is characterized by the presence of a nitrile group at the 21st position and a keto group at the 3rd position of the pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the dehydration of primary amides using thionyl chloride or phosphorus oxychloride . Another approach involves the reaction of alkyl halides with metal cyanides in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-Oxopregnane-21-nitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Oxopregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: The keto group at the 3rd position can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Alkyl halides and metal cyanides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxopregnane-21-nitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxopregnane-21-nitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Pregnane derivatives: Compounds like 3β-acetoxyandrost-5-en-17-one and androst-4-en-3,17-dione share structural similarities with 3-Oxopregnane-21-nitrile.
Nitrile-containing steroids: These include various nitrile-substituted steroids that exhibit similar chemical reactivity and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a nitrile group on the pregnane skeleton makes it a valuable intermediate for the synthesis of diverse compounds with potential therapeutic applications .
Properties
CAS No. |
31020-67-4 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-15,17-19H,3-11,13H2,1-2H3 |
InChI Key |
YSGOVZOJQGEJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




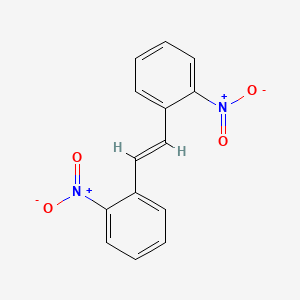
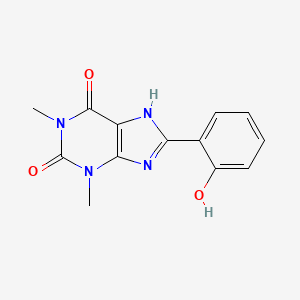
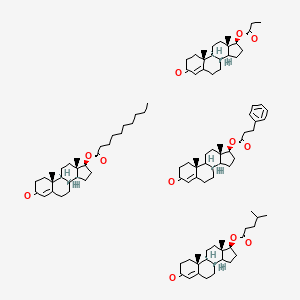
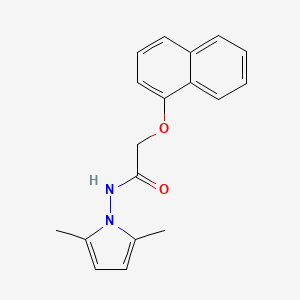
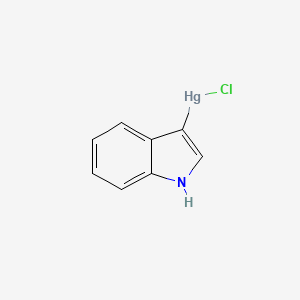
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
